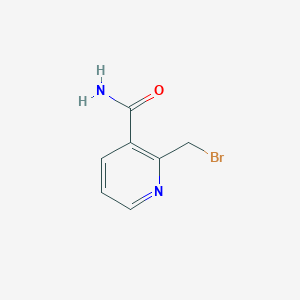
4-Methylthiane-4-carboxylic acid
Descripción general
Descripción
4-Methylthiane-4-carboxylic acid is a chemical compound with the molecular formula C7H12O2S and a molecular weight of 160.23 . It is also known by other names such as 4-Methyl-tetrahydro-thiopyran-4-carboxylic acid and 2H-Thiopyran-4-carboxylic acid, tetrahydro-4-methyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a carboxylic acid group (-COOH) attached to a 4-methylthiane ring . The carboxylic acid group is polar due to the presence of the electronegative oxygen atoms, while the 4-methylthiane ring is relatively nonpolar.Chemical Reactions Analysis
Carboxylic acids, including this compound, can undergo a variety of chemical reactions. These include nucleophilic substitution reactions, where the hydroxyl group (-OH) of the carboxylic acid is replaced by another nucleophile .Aplicaciones Científicas De Investigación
Polymerization Applications
- 4-Methylthiane-4-carboxylic acid and similar sulfur-containing carboxylic acids have been explored as electron donors in photoinduced free-radical polymerizations. Their interaction with sensitizers like 4-carboxybenzophenone in polymerization processes highlights their potential utility in advanced material synthesis (Wrzyszczyński et al., 2000).
Spectroscopy and Molecular Studies
- Detailed structural, electronic, and spectroscopic studies of 4-methylthiadiazole-5-carboxylic acid, a close derivative, have been conducted using density functional theory. This research sheds light on the molecular properties of similar compounds, potentially including this compound (Singh et al., 2019).
Electrochemical Studies
- Electrochemical studies of related compounds like 2-Methylthiopyridin-4-carboxylic acid have been conducted. These studies, focusing on their behavior in various chemical environments, can provide insights into the electrochemical properties of this compound (Lejeune et al., 1992).
Coordination Network Formation
- Tetrakis(methylthio)-1,4-benzenedicarboxylic acid, a compound structurally similar to this compound, demonstrates the ability to form coordination networks with various metal ions. This could indicate potential applications of this compound in forming complex molecular structures (Zhou et al., 2008).
Hydrogenation Research
- Research into the hydrogenation of related carboxylic acids, such as 4-methylbenzoic acid, to different carboxylic acid derivatives might offer insights into the reactivity and transformation potential of this compound under similar conditions (Bin, 2010).
Surface Adsorption Studies
- Studies on the adsorption of 4-(methylthio)benzoic acid on silver surfaces provide an understanding of how this compound might interact with metallic surfaces, which is crucial in applications like catalysis and sensor development (Kwon et al., 1994).
Electrocatalytic Applications
- Research on the electrocatalytic oxidation of thiols, using compounds like 4-amino-2,2,6,6-tetramethylpiperidinyl-1-oxyl (4-amino-TEMPO) which are related to this compound, can suggest potential applications of this compound in electrocatalytic processes (Kashiwagi et al., 1991).
Mecanismo De Acción
Mode of Action
As a carboxylic acid, it may undergo reactions typical of this class of compounds, such as nucleophilic acyl substitution . The carboxylic acid group can be protonated by a strong acid, enhancing its reactivity towards nucleophiles .
Biochemical Pathways
For instance, they can participate in catabolic and anabolic pathways, which break down larger molecules into smaller ones and synthesize larger biomolecules from smaller ones, respectively .
Pharmacokinetics
The henderson-hasselbalch equation can be used to predict the proportions of a weak acid, such as 4-methylthiane-4-carboxylic acid, that exist in charged and uncharged forms, which can impact its bioavailability .
Result of Action
As a carboxylic acid, it could potentially donate a proton and act as a weak acid in biological systems .
Análisis Bioquímico
Biochemical Properties
4-Methylthiane-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in the thiol-disulfide exchange reactions, which are crucial for maintaining cellular redox balance . The compound can form covalent bonds with cysteine residues in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of enzymes such as thioredoxin and glutaredoxin, which are essential for cellular redox homeostasis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of redox-sensitive transcription factors such as NF-κB and AP-1 . These transcription factors play a critical role in regulating gene expression in response to oxidative stress. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent adducts with cysteine residues in proteins, which can lead to enzyme inhibition or activation . This compound can also induce changes in gene expression by modulating the activity of redox-sensitive transcription factors. Furthermore, this compound can interact with metal ions, affecting the activity of metalloenzymes involved in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in redox homeostasis and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have protective effects against oxidative stress by enhancing the activity of antioxidant enzymes . At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are likely due to the excessive formation of mixed disulfides and disruption of redox balance.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the thiol-disulfide exchange and sulfur metabolism . It interacts with enzymes such as thioredoxin reductase and glutathione reductase, which are crucial for maintaining cellular redox status. The compound can also affect the levels of metabolites involved in the tricarboxylic acid cycle and glycolysis, leading to changes in metabolic flux and energy production.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s localization and accumulation are influenced by its interactions with intracellular proteins and its ability to form covalent adducts with cysteine residues.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It can be directed to specific compartments through post-translational modifications and targeting signals. The compound’s activity and function are influenced by its localization, as it can interact with different sets of proteins and enzymes in various cellular compartments.
Propiedades
IUPAC Name |
4-methylthiane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTKXRQKRYWHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


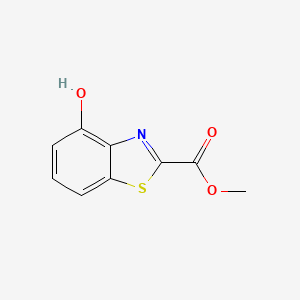
![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)

![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)
![2-[[(2,3,5-Trifluorophenyl)methyl]amino]ethanol](/img/structure/B1404315.png)
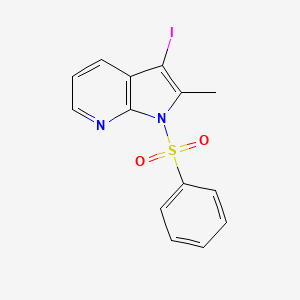
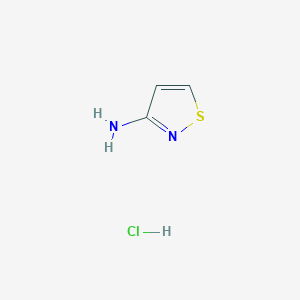
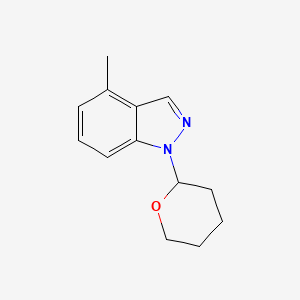
![Ethyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1404320.png)
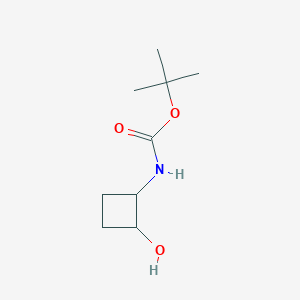
![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)

